Imidazenil
Description
Imidazenil (CAS 151271-08-8) is a partial allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, belonging to the imidazobenzodiazepine class . It exhibits anxiolytic and anticonvulsant properties with a unique pharmacological profile characterized by high potency (IC50 = 0.9 nM for benzodiazepine receptor binding) and reduced side effects compared to classical benzodiazepines . Preclinical studies highlight its ability to antagonize seizures induced by bicuculline and pentylenetetrazole without causing significant sedation, tolerance, or receptor downregulation during chronic use . Structurally, it features a 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide backbone, contributing to its selective receptor interactions .
Properties
IUPAC Name |
6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHYHKWUWSHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164746 | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151271-08-8 | |
| Record name | 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151271-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazenil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of imidazenil involves several steps, starting with the preparation of the imidazole ring, a five-membered heterocyclic moiety with two nitrogen atoms. The synthetic route typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through various methods such as the Debus, Radiszewski, Wallach, Marckwald, and Van Leusen reactions.
Substitution Reactions: The imidazole ring is then substituted with the necessary functional groups to form the imidazobenzodiazepine structure.
Final Assembly: The final step involves the formation of the carboxamide group, resulting in the complete this compound molecule.
Chemical Reactions Analysis
Imidazenil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although these are less common.
Substitution: This compound can undergo substitution reactions, particularly involving the bromophenyl and fluoro groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Profile
Imidazenil is distinguished from traditional benzodiazepines by its ability to provide anxiolytic and anticonvulsant effects without the common side effects associated with these medications, such as sedation, tolerance, and dependence. It operates primarily through GABA_A receptors, particularly those containing α2 and α3 subunits, which are implicated in anxiety regulation and seizure activity .
Key Properties
- Anxiolytic Effects : this compound has shown efficacy in reducing anxiety without producing sedation.
- Anticonvulsant Activity : It demonstrates significant protection against seizures induced by various stimuli.
- Non-Sedative Profile : Unlike other benzodiazepines, this compound does not cause sedation or amnesia at therapeutic doses .
Clinical Applications
- Anxiety Disorders
- Epilepsy Management
- Neuroprotective Effects
- Schizophrenia and Bipolar Disorder
Case Study 1: Efficacy in Anxiety Reduction
In a controlled study involving patas monkeys, this compound was administered alongside alprazolam to assess its impact on learning and performance under anxiety-inducing conditions. Results indicated that this compound effectively reduced anxiety-related errors without impairing cognitive function, unlike alprazolam .
Case Study 2: Anticonvulsant Properties
Research conducted on rats demonstrated that this compound significantly increased the threshold for bicuculline-induced tonic-clonic seizures. The study highlighted that lower doses of this compound were effective compared to higher doses of traditional benzodiazepines like diazepam, indicating a favorable safety profile .
Comparative Data Table
| Property | This compound | Alprazolam | Diazepam |
|---|---|---|---|
| Anxiolytic Effect | High | High | High |
| Anticonvulsant Activity | High | Moderate | High |
| Sedative Effect | None | Yes | Yes |
| Tolerance Development | Low | High | Moderate |
| Dependence Liability | Low | High | Moderate |
Mechanism of Action
Imidazenil exerts its effects by acting as a partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors. It binds with high affinity to benzodiazepine receptors, modulating the receptor’s response to GABA. Unlike full agonists, this compound does not fully activate the receptor, which may contribute to its reduced side effect profile compared to full agonists .
Comparison with Similar Compounds
Imidazenil vs. Diazepam
- Mechanism : Diazepam is a full agonist at GABAA receptors, while this compound acts as a partial agonist with ~30–50% lower efficacy at α1 subunit-containing receptors .
- Efficacy :
- In bicuculline-induced seizures, this compound (2.5 μmol/kg) achieves maximal protection comparable to Diazepam (35 μmol/kg), but with a 1.27-fold higher AUC for prolonged anticonvulsant duration .
- Chronic Diazepam use leads to tolerance (reduced receptor density by 20–30%), whereas this compound maintains efficacy over 130 days without receptor downregulation .
- Side Effects: this compound lacks Diazepam’s sedative, ataxic, and ethanol-potentiating effects .
This compound vs. Bretazenil
This compound vs. Abecarnil
- Pharmacodynamics : Abecarnil, a β-carboline partial agonist, shares anticonvulsant activity but differs in neurotransmitter modulation. This compound prevents stress-induced acetylcholine/dopamine release at lower doses (0.05 mg/kg), whereas Abecarnil requires higher doses for similar effects .
- Tolerance Profile : Neither drug induces significant tolerance, but this compound’s imidazole core confers structural advantages for receptor binding .
This compound vs. Midazolam
- Efficacy-Side Effect Balance : Midazolam, a full agonist, produces robust anxiolysis but causes dose-dependent cognitive impairment in primates. This compound, at equipotent doses, preserves learning and memory .
- Receptor Subunit Preference : Midazolam strongly activates α1 subunits linked to sedation, while this compound’s partial agonism at α2/α3 subunits may explain its cleaner profile .
This compound vs. Zolpidem
- Selectivity : Zolpidem, an imidazopyridine, selectively targets α1-containing GABAA receptors, causing sedation. This compound’s broader subunit interaction avoids this limitation .
Biological Activity
Imidazenil, a novel compound characterized as a partial agonist at benzodiazepine receptors, exhibits significant biological activity with implications for anxiolytic and anticonvulsant therapies. This article synthesizes findings from various studies to elucidate the mechanisms of action, efficacy, and potential applications of this compound.
This compound is classified as an imidazobenzodiazepine, specifically 6-(2-bromophenyl)-8-fluoro-4H-imidazo-[1,5-a][1,4]benzodiazepine-3-carboxamide. It functions primarily as a partial allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor, selectively interacting with different GABA_A receptor subtypes. Notably, this compound demonstrates low intrinsic efficacy at α1-containing GABA_A receptors while exhibiting high efficacy at α5 subunits, which is critical for its therapeutic profile .
Pharmacological Profile
This compound's pharmacological effects have been extensively documented in both in vitro and in vivo studies. Key findings include:
- Anxiolytic and Anticonvulsant Properties : this compound has been shown to exhibit anxiolytic effects comparable to those of traditional benzodiazepines without the associated risks of sedation or tolerance. In animal models, it effectively reduces seizure activity induced by pentylenetetrazole and isoniazid .
- Tolerance Development : Unlike full agonists such as diazepam and zolpidem, this compound does not induce tolerance to its anticonvulsant or anxiolytic effects after prolonged administration. This is attributed to its selective modulation of GABA_A receptor subunits .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other benzodiazepines based on various studies:
| Compound | Anxiolytic Activity | Anticonvulsant Activity | Sedation Risk | Tolerance Development |
|---|---|---|---|---|
| This compound | High | High | Low | None |
| Diazepam | High | High | Moderate | Yes |
| Zolpidem | Moderate | Low | Moderate | Yes |
| Alprazolam | High | Moderate | High | Yes |
Case Studies and Research Findings
- Neuroprotective Effects : In a study assessing the protective effects against nerve agent toxicity (soman), this compound demonstrated significant neuroprotective properties in guinea pigs, suggesting potential applications in toxicology .
- Behavioral Studies : Research involving tI/R mice indicated that this compound increased spontaneous alternations in the Y-maze test, an indicator of cognitive function improvement post-treatment. This contrasts with α5-insensitive benzodiazepines like zolpidem, which did not yield similar results .
- Long-term Effects on GABA_A Receptors : A study highlighted that chronic administration of diazepam altered the expression of GABA_A receptor subunits, leading to tolerance. In contrast, this compound maintained stable receptor expression levels, underscoring its unique pharmacodynamic profile .
Q & A
Q. Methodology :
- Use rodent models (e.g., rats) challenged with bicuculline or pentylenetetrazol to induce seizures. Compare acute vs. chronic dosing regimens to assess tolerance.
- Key metrics :
- ED50 : Dose required for 50% protection against seizures.
- Receptor density quantification via [<sup>3</sup>H]-flumazenil binding assays post-treatment to evaluate GABAA receptor downregulation .
- Control groups : Include diazepam-treated cohorts for comparative analysis of receptor adaptation .
How can researchers resolve contradictions between in vitro and in vivo data on this compound’s partial agonism?
Q. Methodology :
- In vitro : Perform electrophysiological assays (e.g., patch-clamp) on recombinant GABAA receptors to measure this compound’s efficacy (% maximal GABA response).
- In vivo : Correlate behavioral outcomes (e.g., seizure suppression) with pharmacokinetic parameters (plasma/brain concentration-time profiles).
- Statistical reconciliation : Use non-linear regression to model dose-response relationships and account for metabolite activity .
What methodological approaches validate this compound’s low dependence liability in preclinical studies?
Q. Methodology :
- Withdrawal paradigms : After chronic administration, abruptly discontinue this compound and monitor withdrawal symptoms (e.g., hyperexcitability, weight loss).
- Receptor occupancy studies : Compare benzodiazepine receptor occupancy (via PET imaging or autoradiography) between this compound and full agonists like diazepam .
- Data interpretation : Partial agonists typically exhibit submaximal receptor activation, reducing adaptive receptor downregulation .
How should researchers design longitudinal studies to assess this compound’s neuroprotective effects against organophosphate toxicity?
Q. Methodology :
- Animal models : Expose rats to diisopropylfluorophosphate (DFP), then administer this compound at varying post-exposure intervals.
- Outcome measures :
- Controls : Include midazolam or diazepam for comparative efficacy.
What statistical frameworks are recommended for analyzing contradictory outcomes in this compound’s anticonvulsant vs. anxiolytic effects?
Q. Methodology :
- Multivariate analysis : Apply principal component analysis (PCA) to disentangle correlated variables (e.g., receptor subtype selectivity vs. behavioral outcomes).
- False discovery rate (FDR) control : Use Benjamini-Hochberg correction for multiple comparisons in studies with overlapping endpoints (e.g., anticonvulsant vs. sedative effects) .
How can partial agonism at GABAA receptors be leveraged to optimize this compound’s therapeutic index?
Q. Methodology :
- Dose-ranging studies : Establish a therapeutic window using:
- Lower boundary : Minimum effective dose for seizure suppression.
- Upper boundary : Dose inducing sedation/motor impairment (rotarod test).
- Receptor subtype profiling : Use α-subunit-specific GABAA receptor mutants to identify targets mediating desired vs. adverse effects .
What pharmacokinetic-pharmacodynamic (PK-PD) models best predict this compound’s duration of action in chronic use?
Q. Methodology :
- Compartmental modeling : Fit plasma and brain concentration data to a two-compartment model with effect-site linkage.
- Key parameters :
How do interspecies differences in CYP450 metabolism impact translational research on this compound?
Q. Methodology :
- In vitro metabolism : Use liver microsomes from humans vs. rodents to compare metabolite profiles (LC-MS/MS).
- In vivo validation : Administer this compound with CYP inhibitors (e.g., ketoconazole) to assess metabolic stability .
What experimental controls are critical when studying this compound’s interaction with other GABAergics?
Q. Methodology :
- Isobolographic analysis : Determine additive/synergistic effects when co-administered with drugs like vigabatrin.
- Negative controls : Include vehicle-treated groups and GABAA antagonists (e.g., flumazenil) to confirm receptor specificity .
How can researchers address the lack of human data on this compound’s efficacy in epilepsy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
